1-(3-Methoxyphenyl)-N-methylethanamine is an organic compound with the molecular formula . It is a derivative of phenethylamine, characterized by a methoxy group at the 3-position of the phenyl ring and a methyl group attached to the nitrogen atom. This compound is known for its potential applications in medicinal chemistry and pharmacology, particularly due to its structural similarities to various psychoactive substances. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in drug development and research.
The synthesis of 1-(3-Methoxyphenyl)-N-methylethanamine can be achieved through several synthetic routes. A common method involves the following steps:
Industrial production methods typically optimize these reactions for higher yields and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled during the synthesis process to ensure efficiency and minimize byproducts.
The molecular structure of 1-(3-Methoxyphenyl)-N-methylethanamine can be represented as follows:
InChI=1S/C10H15NO/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-8,11H,1-3H3
QZEPBVRIPQSJDG-UHFFFAOYSA-N
The compound exhibits a distinct arrangement of atoms that contributes to its chemical behavior. The presence of the methoxy group influences its electronic properties, potentially affecting its interaction with biological targets.
1-(3-Methoxyphenyl)-N-methylethanamine participates in various chemical reactions:
Common reagents for these reactions include acidic or basic catalysts along with appropriate solvents (e.g., ethanol, methanol). The specific products formed depend on the reagents and conditions employed during the reactions.
The mechanism of action for 1-(3-Methoxyphenyl)-N-methylethanamine involves its interaction with neurotransmitter systems in the brain. Given its structural similarity to other psychoactive compounds, it may act as a serotonin receptor agonist or modulator.
1-(3-Methoxyphenyl)-N-methylethanamine is a liquid at room temperature with specific physical properties that influence its behavior in chemical reactions:
The chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy provide insights into its molecular dynamics .
1-(3-Methoxyphenyl)-N-methylethanamine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural characteristics make it a candidate for:
Further exploration into its biological activity and safety profile is essential for advancing its application in medical science .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1